molecular formula C24H19O2P B15194743 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide CAS No. 65465-77-2

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide

Katalognummer: B15194743
CAS-Nummer: 65465-77-2
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: OYEHBSHWVGZDLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide is a complex organic compound with the molecular formula C24H19O2P It is characterized by its unique bicyclic structure, which includes a phosphorus atom and three phenyl groups

Vorbereitungsmethoden

The synthesis of 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide typically involves the reaction of triphenylphosphine with an appropriate precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures, ensuring the purity and yield of the compound through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphorus-containing products.

    Reduction: Reduction reactions may yield different derivatives depending on the reagents used.

    Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds with modified properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form strong bonds with various biological molecules, influencing their activity and function. The pathways involved may include signal transduction processes and metabolic pathways, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4,5,8-Triphenyl-3-oxa-4-phosphabicyclo(4.2.0)octa-1(8),5-diene 4-oxide stands out due to its unique bicyclic structure and the presence of three phenyl groups. Similar compounds include:

    Triphenylphosphine oxide: Lacks the bicyclic structure but shares the triphenylphosphine moiety.

    Phosphabicyclo[4.2.0]octadiene derivatives: These compounds have similar bicyclic structures but may differ in the substituents attached to the phosphorus atom.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and physical properties .

Eigenschaften

CAS-Nummer

65465-77-2

Molekularformel

C24H19O2P

Molekulargewicht

370.4 g/mol

IUPAC-Name

4,5,8-triphenyl-3-oxa-4λ5-phosphabicyclo[4.2.0]octa-1(8),5-diene 4-oxide

InChI

InChI=1S/C24H19O2P/c25-27(20-14-8-3-9-15-20)24(19-12-6-2-7-13-19)22-16-21(23(22)17-26-27)18-10-4-1-5-11-18/h1-15H,16-17H2

InChI-Schlüssel

OYEHBSHWVGZDLZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C2C1=C(P(=O)(OC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.